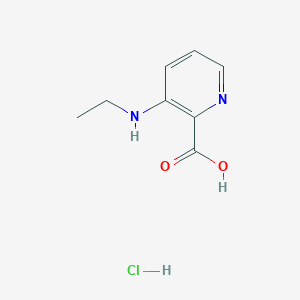

3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

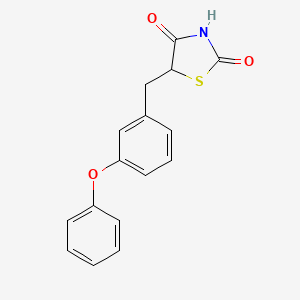

“3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride” is an organic compound with the CAS Number: 2089255-34-3 . It has a molecular weight of 202.64 . The compound appears as a powder and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is “3-(ethylamino)picolinic acid hydrochloride” and its InChI Code is "1S/C8H10N2O2.ClH/c1-2-9-6-4-3-5-10-7(6)8(11)12;/h3-5,9H,2H2,1H3,(H,11,12);1H" . This suggests that the compound has a pyridine ring with an ethylamino group at the 3rd position and a carboxylic acid group at the 2nd position.Physical And Chemical Properties Analysis

As mentioned earlier, “3-(Ethylamino)pyridine-2-carboxylic acid hydrochloride” appears as a powder and is typically stored at room temperature . It has a molecular weight of 202.64 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis and reactions of new heterocyclic compounds. For instance, research demonstrates the hydrolysis of ethyl 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxylates to yield corresponding o-aminocarboxylic acids, which upon further reactions, produce oxazinone derivatives and pyrimidinones. These compounds serve as key intermediates in synthesizing various cycloalkapyrido-thienopyrimidines, showcasing the compound's utility in creating complex heterocyclic structures (Al‐Sehemi & Bakhite, 2005).

Improvement in Synthesis Processes

The compound's role extends to enhancing synthesis processes. For example, the optimized synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide from 2-chloro-3-amino-4-methylpyridine and 2-chloropyridine-3-carboxylic acid highlights improved reaction conditions leading to high yields and purity of the target product (Song, 2007).

Reaction Mechanisms and Functionalization

Exploring reaction mechanisms and functionalization reactions is another crucial application. Studies have detailed the conversion of 1H-pyrazole-3-carboxylic acid into various compounds, including the synthesis of imidazo[4,5-b]pyridine derivatives, emphasizing the compound's versatility in chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).

Metal–Organic Frameworks (MOFs)

Moreover, the synthesis and characterization of carboxylate-assisted ethylamide metal–organic frameworks demonstrate the compound's potential in creating materials with novel properties, such as thermostability and luminescence. These MOFs present unique topologies and interpenetration patterns, underscoring the structural diversity achievable through the strategic use of pyridine-2-carboxylic acid derivatives (Sun et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-(ethylamino)pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-2-9-6-4-3-5-10-7(6)8(11)12;/h3-5,9H,2H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFDDIVEHFIZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2672227.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)

![1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2672242.png)

![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2672246.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2672247.png)